N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its stability and bioactivity .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
LRSZVGOKJDNZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-methoxyphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate caspases, which are enzymes involved in the process of apoptosis . It also inhibits certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its inhibitory activity towards specific enzymes, this compound has a different aromatic substituent that influences its biological activity.
The uniqueness of this compound lies in its methoxyphenyl group, which enhances its bioactivity and stability compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
